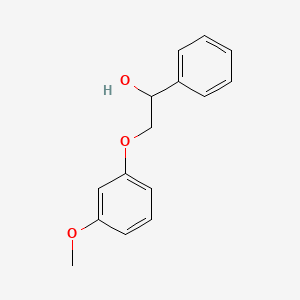

2-(3-Methoxyphenoxy)-1-phenylethanol

Description

Structure

3D Structure

Properties

CAS No. |

29509-27-1 |

|---|---|

Molecular Formula |

C15H16O3 |

Molecular Weight |

244.28 g/mol |

IUPAC Name |

2-(3-methoxyphenoxy)-1-phenylethanol |

InChI |

InChI=1S/C15H16O3/c1-17-13-8-5-9-14(10-13)18-11-15(16)12-6-3-2-4-7-12/h2-10,15-16H,11H2,1H3 |

InChI Key |

JXCUEKBOURBMPA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(C2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 3 Methoxyphenoxy 1 Phenylethanol

Established Synthesis Routes for 2-(3-Methoxyphenoxy)-1-phenylethanol

The synthesis of this compound and other arylglycerol-β-aryl ether compounds is well-established in chemical literature, with various methodologies developed to achieve high yields and stereoselectivity. chemistryviews.orgkoreascience.kr

The construction of the β-O-4 linkage typically involves a multi-step synthetic sequence. A common and effective strategy begins with the synthesis of an α-bromoacetophenone derivative, which then reacts with a corresponding phenol (B47542) to form an α-aryloxyacetophenone intermediate. The final step involves the reduction of the ketone functionality to yield the desired secondary alcohol.

A general synthetic pathway can be outlined as follows:

Bromination of a substituted acetophenone (B1666503): This initial step involves the reaction of a substituted acetophenone with a brominating agent, such as bromine in a suitable solvent, to produce the corresponding α-bromoacetophenone.

Williamson Ether Synthesis: The resulting α-bromoacetophenone is then reacted with a phenol (in this case, 3-methoxyphenol) in the presence of a base (e.g., potassium carbonate). This reaction proceeds via a Williamson ether synthesis to form the α-aryloxyacetophenone intermediate.

Reduction of the Ketone: The final step is the reduction of the carbonyl group of the intermediate. This is typically achieved using a reducing agent like sodium borohydride (B1222165) in a protic solvent such as ethanol (B145695) or methanol (B129727) to yield the target compound, this compound.

Continuous flow chemistry has also been explored for the multi-step synthesis of complex molecules, offering advantages in terms of reaction control, safety, and scalability. tue.nlsyrris.jpnih.gov While not specifically detailed for this compound, such methodologies could be adapted to create a more streamlined and efficient synthesis.

Efficiency studies often focus on optimizing reaction conditions such as solvent, temperature, and catalyst choice. The goal is to maximize the yield of the desired product while minimizing the formation of byproducts. For the reduction step, the choice of reducing agent can influence the diastereoselectivity of the reaction when a chiral center is already present in the molecule.

| Synthesis Step | Typical Reagents | Key Considerations for Efficiency |

| Bromination | Substituted Acetophenone, Bromine | Control of reaction stoichiometry to avoid di-bromination. |

| Ether Synthesis | α-bromoacetophenone, Phenol, Base (e.g., K2CO3) | Choice of base and solvent to optimize reaction rate and yield. |

| Reduction | α-aryloxyacetophenone, NaBH4, Methanol | Temperature control to manage reactivity and selectivity. |

The reactivity of the precursors and the selectivity of the reactions are critical factors in the successful synthesis of this compound. In the Williamson ether synthesis step, the nucleophilicity of the phenoxide ion and the electrophilicity of the α-carbon of the bromoacetophenone are key. The presence of electron-donating or electron-withdrawing groups on either aromatic ring can influence the reaction rate.

Synthesis of Analogous Lignin (B12514952) Model Compounds for Comparative Studies

A wide range of lignin model compounds with the β-O-4 linkage have been synthesized to facilitate comparative studies on lignin degradation and reactivity. nih.govkoreascience.krrsc.org These analogs often feature different substituents on the aromatic rings, allowing researchers to probe the electronic and steric effects on bond cleavage reactions.

Examples of synthesized analogous compounds include:

2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanol : Used to study degradation mechanisms via electrolysis. rsc.org

1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol : A more complex model that more closely resembles the structure of native lignin. rsc.org

1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol : Another lignin-like model compound used in degradation studies. rsc.org

2-Phenoxy-1-phenylethanol (B2873073) : A fundamental model for the β-O-4 linkage, often used in catalytic cleavage studies. nbinno.com

The synthesis of these compounds generally follows similar multi-step pathways as described for this compound. koreascience.kr By comparing the reactivity of these different model compounds under various catalytic conditions, a deeper understanding of the factors governing the cleavage of the β-O-4 bond in native lignin can be achieved.

| Analogous Compound | Key Structural Difference from Target Compound | Purpose of Comparative Study |

| 2-(2-Methoxyphenoxy)-1-phenylethanol (B2819614) | Position of the methoxy (B1213986) group on the phenoxy ring. | To investigate the effect of substituent position on reactivity. |

| 2-Phenoxy-1-phenylethanol | Lacks the methoxy group on the phenoxy ring. | To understand the baseline reactivity of the unsubstituted β-O-4 linkage. nbinno.com |

| 1-(4-Methoxyphenyl)-2-(3-methoxyphenoxy)ethanol | Addition of a methoxy group on the phenyl ethanol ring. | To study the electronic effects of substituents on the other aromatic ring. |

Derivatization Strategies of the Chemical Compound for Novel Structures

The chemical structure of this compound offers several sites for derivatization to create novel structures for various applications. The primary alcohol group is a key site for modification.

Esterification and Etherification: The hydroxyl group can be readily converted into an ester or an ether. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) in the presence of a catalyst. Etherification can be carried out, for example, by deprotonating the alcohol with a strong base to form an alkoxide, which can then react with an alkyl halide.

Modification of Aromatic Rings: The two aromatic rings can also be functionalized through electrophilic aromatic substitution reactions. The position of the existing methoxy and phenoxy groups will direct incoming electrophiles to specific positions on the rings. For example, nitration, halogenation, or Friedel-Crafts reactions could be employed to introduce new functional groups, leading to a diverse range of new chemical structures.

These derivatization strategies allow for the fine-tuning of the molecule's properties, such as its solubility, reactivity, and potential biological activity, opening up avenues for new materials and chemical probes.

Reactivity and Mechanistic Investigations of 2 3 Methoxyphenoxy 1 Phenylethanol

β-O-4 Aryl Ether Bond Cleavage and Lignin (B12514952) Depolymerization Processes

The β-O-4 (β-aryl ether) linkage is the most abundant type of bond in the lignin polymer, accounting for up to 65% of all interunit linkages. nih.gov The cleavage of this bond is a primary goal in lignin depolymerization strategies. 2-(3-Methoxyphenoxy)-1-phenylethanol serves as a representative model for the non-phenolic β-O-4 linkages found within the complex lignin structure, allowing for detailed mechanistic studies of various cleavage technologies. nih.gov Understanding the reaction pathways for this model compound is essential for developing efficient methods to convert lignin into aromatic chemicals and fuels. nih.gov

Acid-Catalyzed Cleavage Mechanisms and Pathways

Acid-catalyzed cleavage, or acidolysis, of non-phenolic β-O-4 linkages like the one in this compound proceeds through a multi-step mechanism. Studies on similar model compounds demonstrate that the reaction is initiated by the protonation of the α-hydroxyl group. acs.org This is followed by a dehydration step, which results in the formation of a carbocation intermediate. acs.org

From this carbocation, a proton is abstracted, leading to the formation of a key enol-ether intermediate. acs.orgacs.org This intermediate is then reprotonated, creating a resonance-stabilized species. Subsequent hydration at the β-carbon and deprotonation steps precede the final cleavage of the β-O-4 bond, yielding the ultimate products. acs.org For the related compound 2-phenoxy-1-phenylethanol (B2873073), the primary products of this cleavage are phenol (B47542) and phenylacetaldehyde. acs.org The conversion rate for non-phenolic dimers is notably slower than for their phenolic counterparts, with studies showing that the conversion of 2-phenoxy-1-phenylethanol reached only 40% after 21 hours under specific acidolysis conditions. acs.org It has been shown that the presence of a phenolic hydroxyl group can increase the rate of acid-catalyzed β-O-4 bond cleavage by two orders of magnitude compared to non-phenolic models. frontiersin.org

Table 1: Conversion of 2-Phenoxy-1-phenylethanol (PE) over Time during Acidolysis This interactive table summarizes the conversion rate of a similar non-phenolic β-O-4 model compound under acidic conditions, as detailed in related research.

| Time (hours) | Conversion (%) |

| 0 | 0 |

| 5 | ~15 |

| 10 | ~25 |

| 15 | ~33 |

| 21 | 40 |

Electrochemical Oxidation Pathways and Selectivity of Bond Scission

Electrochemical methods offer an alternative route for cleaving the β-O-4 aryl ether bond under mild conditions. nih.gov For model compounds like 2-phenoxy-1-phenylethanol, investigations have proposed several reaction pathways that can be controlled to achieve selective bond scission. nih.gov

One proposed pathway involves the direct cleavage of the Cβ-O bond, which is often the primary goal for depolymerization. Another significant pathway involves the cleavage of the Cα-Cβ bond. A third potential pathway involves reactions that lead to the formation of rearrangement products. The selectivity and product distribution in these electrochemical processes are highly dependent on the electrode material, solvent, supporting electrolyte, and applied potential. nih.gov

Oxidative Cleavage Catalysis of the Chemical Compound

Oxidative cleavage presents a promising strategy for lignin depolymerization, targeting the β-O-4 linkage through various catalytic systems.

Transition metal catalysts have been effectively employed for the hydrogenolysis and cleavage of β-O-4 model compounds. In a study using a synergistic Co–Zn/Beta catalyst on 2-phenoxy-1-phenylethanol, the reaction demonstrated distinct temperature-dependent pathways. nih.gov At lower temperatures (160–200 °C), the dominant reaction was an alkyl–aryl ether rearrangement followed by dehydration. nih.govnih.gov At higher temperatures (above 220 °C), reductive cleavage of the ether bond became more competitive, leading to different product distributions. nih.govnih.gov

Table 2: Product Distribution from Catalytic Cleavage of 2-Phenoxy-1-phenylethanol with Co-Zn/Beta Catalyst at Various Temperatures This interactive table shows the yield of major products from the catalytic cleavage of a similar lignin model compound at different reaction temperatures.

| Temperature (°C) | p-Hydroxystilbene Yield (%) | Phenol Yield (%) | 2-Phenylethanol (B73330) Yield (%) |

| 160 | Dominant Product | Low | Not Significant |

| 180 | Dominant Product | Low | Not Significant |

| 200 | Dominant Product | Low | Not Significant |

| 220 | Still Dominant | Increasing | Increasing |

| 240 | Decreasing | Competitive | Competitive |

Photocatalysis under visible light provides an environmentally friendly approach for the selective oxidation of β-O-4 model compounds. Using a Cd-MOF/S/Ni–NiO composite material, the photocatalytic oxidation of 2-phenoxy-1-phenylethanol was coupled with hydrogen evolution. csic.es The process involves the generation of electron-hole pairs in the semiconductor material upon light absorption. The photogenerated holes (h+) were identified as the main oxidizing species responsible for the reaction. csic.es The addition of Ni-NiO as a co-catalyst was found to dramatically enhance the conversion of the starting material and alter the product selectivity, significantly increasing the yield of the ketone product 2-phenoxy-1-phenylethanone and the rate of hydrogen production. csic.es

Table 3: Product Yields in Photocatalytic Oxidation of 2-Phenoxy-1-phenylethanol This interactive table compares the product yields and hydrogen evolution rate from the photocatalytic oxidation of a similar model compound with and without a Ni-NiO co-catalyst.

| Catalyst System | 2-Phenoxy-1-phenylethanol Conversion | Phenol Yield (%) | Acetophenone (B1666503) Yield (%) | 2-Phenoxy-1-phenylethanone Yield (%) | H₂ Production Rate (μmol g⁻¹ h⁻¹) |

| Cd-MOF/S | Incomplete | - | - | 2.6 | 102 |

| Cd-MOF/S/Ni–NiO | Nearly Complete | 30 | 32 | 62 | 1058 |

Lignin peroxidase (LiP), an extracellular heme-containing enzyme produced by white-rot fungi, is capable of oxidizing the recalcitrant non-phenolic units of lignin. nih.govusda.gov The catalytic mechanism for the cleavage of non-phenolic β-O-4 model compounds like this compound involves a single electron transfer (SET) from the aromatic ring of the substrate to the enzyme. nih.govacs.org This oxidation generates an aryl radical cation intermediate. acs.org This highly reactive intermediate subsequently undergoes spontaneous cleavage of the Cα–Cβ bond in the propane (B168953) side chain, leading to the fragmentation of the model compound. acs.orgnih.gov This enzymatic pathway operates under mild, environmentally benign conditions, making it a key area of research for biotechnological applications in lignin valorization. acs.org

Hydrogenolysis Reactions and Product Formation

Hydrogenolysis is a key catalytic strategy for cleaving the robust C-O ether bond in β-O-4 model compounds, aiming to produce valuable aromatic monomers. This process typically involves a heterogeneous catalyst (such as Ru/C, Pd/C, or Ni-based catalysts) and a hydrogen source at elevated temperature and pressure.

For this compound, the primary target of hydrogenolysis is the Cβ-O-C4 ether linkage. The reaction cleaves this bond, leading to the formation of two primary aromatic fragments. One fragment originates from the phenoxy group, and the other from the phenyl ethanol (B145695) backbone. The expected major products from the selective hydrogenolysis of the C-O bond are 3-methoxyphenol (B1666288) and 1-phenylethanol (B42297). However, under typical hydrogenolysis conditions, further reactions can occur. The benzylic alcohol group of the 1-phenylethanol intermediate is susceptible to dehydration to form styrene, followed by hydrogenation to yield ethylbenzene (B125841).

The precise distribution of these products depends heavily on the catalyst, solvent, temperature, and hydrogen pressure. For instance, studies on the closely related compound 2-phenoxy-1-phenylethanol using a Ru/C catalyst resulted in phenol, ethylbenzene, and styrene. researchgate.net Applying these findings to this compound, a similar product distribution would be anticipated.

Table 1: Expected Product Formation in the Hydrogenolysis of this compound

| Precursor Compound | Bond Cleaved | Primary Aromatic Products | Potential Secondary Products |

| This compound | β-O-4 Ether | 3-Methoxyphenol, 1-Phenylethanol | Styrene, Ethylbenzene, Acetophenone |

Homolytic Cleavage in Aqueous Systems

The cleavage of the β-O-4 ether linkage can theoretically proceed through either heterolytic (ionic) or homolytic (radical) pathways. In the context of acid-catalyzed reactions (acidolysis) in aqueous media, homolytic cleavage has been proposed as a potential mechanism. However, both experimental and computational studies on various β-O-4 model compounds suggest that this pathway is generally unfavorable under these conditions. acs.org

Density functional theory (DFT) calculations have shown that the bond dissociation enthalpies for the Cβ-O ether bond in lignin models are typically high (upwards of 60 kcal/mol), indicating that significant thermal energy is required to induce spontaneous homolytic scission. acs.org In experiments involving radical scavengers during the acidolysis of phenolic β-O-4 models, the reaction rates and product distributions were not significantly affected, providing strong evidence against a radical-mediated mechanism. acs.org While this compound is a non-phenolic model, the fundamental strength of the ether bond remains high, and thus, its homolytic cleavage in aqueous systems at typical acidolysis temperatures (120-200 °C) is considered an unlikely pathway. The dominant mechanisms under these conditions are expected to be heterolytic, proceeding through ionic intermediates.

Influence of Structural Substituents on Reaction Mechanisms and Rates

The nature and position of substituents on the aromatic rings of β-O-4 model compounds exert profound control over reaction rates and can alter product distributions. The methoxy (B1213986) group (-OCH₃) is of particular interest as it is ubiquitous in natural lignin (guaiacyl and syringyl units).

In this compound, the methoxy group is in the meta position of the phenoxy ring. Its influence stems from a combination of electronic effects:

Inductive Effect (-I): The oxygen atom is highly electronegative, withdrawing electron density from the aromatic ring through the sigma bond framework.

Mesomeric Effect (+M): The oxygen's lone pairs can donate electron density into the aromatic pi-system.

For a meta-substituent, the mesomeric effect does not extend to the ipso-carbon bearing the ether linkage, meaning its ability to stabilize radical or cationic intermediates at that position via resonance is negligible. Therefore, the electron-withdrawing inductive effect is the primary electronic influence at the reaction center. This effect slightly destabilizes any potential carbocation intermediate that might form on the phenoxy ring during cleavage, although cleavage mechanisms typically involve carbocation formation at the benzylic Cα position of the other ring.

Compared to an unsubstituted analogue (2-phenoxy-1-phenylethanol), the meta-methoxy group is expected to have a minor retarding effect on the rate of ether cleavage. In contrast, a para-methoxy group would have a strong electron-donating mesomeric effect, which would significantly accelerate reactions proceeding through cationic intermediates. An ortho-methoxy group, as seen in guaiacyl models like 2-(2-methoxyphenoxy)-1-phenylethanol (B2819614), can increase conversion efficiency without necessarily changing the fundamental cleavage mechanism. researchgate.net The presence of a methoxy group on the phenyl ring (containing the Cα and Cβ carbons) has been shown to prevent the formation of certain stable condensation products, thereby altering the final product distribution. acs.org

Table 2: Comparative Influence of Methoxy Substituent Position on β-O-4 Ether Bond Reactivity

| Compound | Methoxy Position | Dominant Electronic Effect at Ether Linkage | Expected Impact on Reaction Rate (vs. Unsubstituted) |

| 2-Phenoxy-1-phenylethanol | None | N/A | Baseline |

| 2-(4-Methoxyphenoxy)-1-phenylethanol | Para | Strong +M (Donating) | Accelerating |

| This compound | Meta | Weak -I (Withdrawing) | Slightly Deactivating/Minor Effect |

| 2-(2-Methoxyphenoxy)-1-phenylethanol | Ortho | -I (Withdrawing) & Steric Hindrance | Variable, can increase conversion |

Identification and Analysis of Reaction Intermediates and Product Distributions

Under acidic conditions, the cleavage of the β-O-4 ether bond in non-phenolic models like this compound is understood to proceed via a heterolytic mechanism involving several key intermediates.

The reaction is initiated by the protonation of one of the oxygen atoms. While protonation of the ether oxygen can occur, the pathway involving the protonation of the benzylic hydroxyl group at Cα is generally favored. This is followed by the elimination of a water molecule to form a resonance-stabilized benzylic carbocation intermediate at the Cα position. acs.org This carbocation is a pivotal intermediate that dictates the subsequent reaction pathways.

From this Cα carbocation, several outcomes are possible:

Cleavage Product Formation: The molecule can undergo rearrangement and subsequent cleavage of the Cβ-O bond. This pathway ultimately leads to the formation of 3-methoxyphenol and acetophenone. rsc.org

Enol Ether Intermediate: The carbocation can lose a proton from the Cβ position, forming an enol ether intermediate. The formation of such intermediates has been experimentally identified in the acidolysis of related β-O-4 dimers. acs.org This enol ether can then be hydrolyzed to yield the final cleavage products.

The final product distribution is sensitive to the reaction conditions. In photocatalytic oxidation studies of the parent compound 2-phenoxy-1-phenylethanol, the main products were identified as phenol and acetophenone, with 2-phenoxy-1-phenylethanone also being formed. rsc.org It is reasonable to expect an analogous distribution for this compound, yielding 3-methoxyphenol, acetophenone, and 2-(3-methoxyphenoxy)-1-phenylethanone. During catalytic hydrogenolysis, the product suite is different, favoring reduced products like 1-phenylethanol and ethylbenzene alongside 3-methoxyphenol.

Table 3: Identified or Proposed Intermediates and Resulting Products

| Reaction Type | Key Intermediates | Major Expected Products from Cβ-O Cleavage |

| Acid-Catalyzed Cleavage | Protonated Alcohol, Benzylic (Cα) Carbocation, Enol Ether | 3-Methoxyphenol, Acetophenone |

| Photocatalytic Oxidation | Radical Cations, Oxidized Ketone Intermediate | 3-Methoxyphenol, Acetophenone, 2-(3-Methoxyphenoxy)-1-phenylethanone |

| Catalytic Hydrogenolysis | Surface-Adsorbed Species, Dehydrated Intermediates | 3-Methoxyphenol, 1-Phenylethanol, Ethylbenzene |

Advanced Spectroscopic and Structural Elucidation Studies of 2 3 Methoxyphenoxy 1 Phenylethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure and conformation of 2-(3-Methoxyphenoxy)-1-phenylethanol. It provides detailed information about the chemical environment of individual protons and carbons within the molecule.

Quantitative ¹H NMR (qHNMR) is a powerful tool for monitoring the progress of reactions involving this compound. By integrating the signals of specific protons, researchers can determine the concentration of the reactant and products over time, providing valuable kinetic data. nih.gov For instance, in studies of lignin (B12514952) depolymerization, the disappearance of signals corresponding to the α- and β-protons of the β-O-4 linkage in this compound can be quantitatively tracked. researchgate.net This allows for the assessment of catalyst efficiency and the optimization of reaction conditions.

Qualitative ¹H NMR provides crucial information for structural confirmation. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals are unique to the molecule's structure. For a related compound, 2-phenoxy-1-phenylethanol (B2873073), the ¹H NMR spectrum provides a template for understanding the signals in this compound. researchgate.net The presence of the methoxy (B1213986) group introduces an additional singlet peak in the spectrum, typically around 3.7-3.8 ppm. The aromatic protons of the two different phenyl rings will exhibit complex splitting patterns in distinct regions of the spectrum.

Below is a table summarizing typical ¹H NMR chemical shifts for key protons in compounds structurally related to this compound.

| Proton | Typical Chemical Shift (ppm) | Multiplicity |

| α-CH | ~4.9-5.1 | Doublet of doublets or multiplet |

| β-CH₂ | ~3.9-4.2 | Multiplet |

| -OH | Variable (typically 2-5) | Singlet (broad) |

| Ar-H (Phenoxy) | ~6.8-7.3 | Multiplet |

| Ar-H (Phenyl) | ~7.2-7.4 | Multiplet |

| -OCH₃ | ~3.8 | Singlet |

Data is generalized from similar structures and may vary based on solvent and experimental conditions.

Two-dimensional Heteronuclear Single Quantum Coherence (2D HSQC) NMR spectroscopy is an invaluable technique for studying complex molecules like lignin and its model compounds. aalto.fi It correlates the chemical shifts of protons directly bonded to carbon atoms, providing a detailed fingerprint of the molecule's C-H framework. In the context of this compound, the HSQC spectrum would clearly show the correlation between the α-proton and the α-carbon, as well as the β-protons and the β-carbon of the ether linkage. researchgate.net

This technique is particularly useful for distinguishing between different types of lignin linkages and for observing their cleavage during degradation processes. For example, the disappearance of the specific cross-peak for the β-O-4 linkage in the HSQC spectrum provides clear evidence of its cleavage. researchgate.net Advanced NMR techniques, including quantitative ¹³C NMR, can be combined with HSQC to provide a comprehensive and reliable quantification of various structural moieties within lignin samples. aalto.fi

Mass Spectrometry (MS) for Degradation Product Identification and Fragmentation Analysis

Mass spectrometry is a critical tool for identifying the degradation products of this compound and for understanding its fragmentation pathways. When subjected to ionization in a mass spectrometer, the molecule fragments in predictable ways, providing a unique mass spectrum that serves as a molecular fingerprint.

The fragmentation of alcohols often involves two primary pathways: alpha-cleavage and dehydration. libretexts.org For this compound, alpha-cleavage would involve the breaking of the bond between the α-carbon and the β-carbon or the α-carbon and the phenyl ring. Dehydration would involve the loss of a water molecule.

Analysis of the mass spectrum of a related compound, 1-phenylethanol (B42297), shows a prominent molecular ion peak and a significant fragment corresponding to the loss of a methyl group. researchgate.net For this compound, key fragmentation patterns would involve the cleavage of the β-O-4 ether bond, leading to fragments corresponding to the phenoxy and phenylethanol moieties. The presence of the methoxy group will influence the mass-to-charge ratio (m/z) of the resulting fragments. For instance, the fragmentation of 3-methoxy-4-hydroxy-phenylethanol provides insights into how methoxy-substituted aromatic compounds behave in a mass spectrometer. researchgate.net

A hypothetical fragmentation table for this compound is presented below:

| Fragment Ion | Proposed Structure | m/z |

| [M]+ | C₁₅H₁₆O₃ | 244 |

| [M - H₂O]+ | C₁₅H₁₄O₂ | 226 |

| [C₈H₉O]+ | C₆H₅CH(OH)CH₂ | 121 |

| [C₇H₇O₂]+ | CH₃OC₆H₄O | 123 |

| [C₆H₅O]+ | C₆H₅O | 93 |

| [C₆H₅]+ | C₆H₅ | 77 |

This table is illustrative and actual fragmentation may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Transformation

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique IR spectrum. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands for the hydroxyl (-OH), ether (C-O-C), and aromatic (C=C) groups.

The O-H stretching vibration of the alcohol group typically appears as a broad and strong band in the region of 3200-3600 cm⁻¹. vscht.czorgchemboulder.com The C-O stretching of the alcohol and ether groups will produce strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹. vscht.cz Aromatic C-H and C=C stretching vibrations will be observed around 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. orgchemboulder.com

FT-IR is particularly useful for monitoring chemical reactions. For example, if this compound is oxidized, the disappearance of the O-H band and the appearance of a strong carbonyl (C=O) band around 1700 cm⁻¹ would indicate the conversion of the alcohol to a ketone.

The following table lists the expected characteristic IR absorption bands for this compound.

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200-3600 | Strong, broad |

| C-H (aromatic) | 3000-3100 | Medium |

| C-H (aliphatic) | 2850-3000 | Medium |

| C=C (aromatic) | 1400-1600 | Medium |

| C-O (ether & alcohol) | 1000-1300 | Strong |

X-ray Diffraction (XRD) for Catalyst Characterization in Lignin Depolymerization Research

While X-ray Diffraction (XRD) is not used to analyze the structure of the amorphous this compound molecule itself, it is an essential technique for characterizing the solid catalysts often employed in its depolymerization. malvernpanalytical.com XRD provides information about the crystalline structure, phase composition, crystallite size, and lattice strain of catalytic materials. catalysiscourse.com

In the context of lignin depolymerization research, XRD is used to:

Identify the crystalline phases of a catalyst, ensuring the desired active phase is present. researchgate.net

Determine the crystallite size of the active metallic nanoparticles on a support, which can influence catalytic activity.

Monitor changes in the catalyst structure during the reaction, such as oxidation state changes or sintering of nanoparticles. malvernpanalytical.com

Assess the dispersion of the active phase on the catalyst support.

By providing a detailed understanding of the catalyst's physical properties, XRD helps researchers to correlate catalyst structure with its performance in the cleavage of the β-O-4 linkage in model compounds like this compound and ultimately in real lignin. catalysiscourse.com

Theoretical and Computational Chemistry of 2 3 Methoxyphenoxy 1 Phenylethanol

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the complex reaction mechanisms involved in the cleavage of the β-O-4 ether linkage in model compounds like 2-(3-methoxyphenoxy)-1-phenylethanol. DFT calculations allow for the mapping of potential energy surfaces, identification of transition states, and determination of activation energies, thereby revealing the most favorable reaction pathways.

A key area of investigation has been the base-catalyzed cleavage of the C-O bond. DFT studies, such as those at the M06/6-31G* level of theory, have been employed to explore the detailed mechanism of this process. For a C2-type β-O-4 substrate, which represents compounds like this compound that lack a γ-carbinol group, the cleavage is shown to proceed through a six-membered transition state. scielo.org.zaresearchgate.netresearchgate.net This transition structure involves the cation of the base (e.g., K+), the hydroxide (B78521) ion, and the α-carbon adjacent to the ether bond. scielo.org.zaresearchgate.netresearchgate.net

The choice of base has a significant impact on the activation barrier. For instance, calculations have shown that the reaction with potassium hydroxide (KOH) exhibits the lowest activation barrier, suggesting it is a highly effective catalyst for this transformation. scielo.org.zaresearchgate.netresearchgate.net The catalytic cleavage is generally found to be an exergonic process. researchgate.net

Table 1: Calculated Activation Barriers for Base-Catalyzed Cleavage of a C2 β-O-4 Model Compound

| Base | Activation Barrier (kcal/mol) | Calculated Rate Constant (s⁻¹) |

|---|---|---|

| KOH | 6.1 | 2.1 x 10⁸ |

Data sourced from DFT calculations on a representative C2 β-O-4 model compound. scielo.org.zaresearchgate.netresearchgate.net

Quantum Mechanical Studies of Reactivity and Thermodynamics

Quantum mechanical studies provide fundamental insights into the reactivity and thermodynamics of this compound. These calculations can determine key parameters such as bond dissociation energies, heats of formation, and Gibbs free energies of reaction, which are essential for predicting the compound's behavior under various conditions.

Table 2: Calculated Gibbs Free Energy of Reaction (ΔG) for Base-Catalyzed Cleavage of a C2 β-O-4 Model Compound

| Base | ΔG (kcal/mol) |

|---|---|

| NaOH | -24.9 |

| KOH | -29.6 |

| LiOH | -22.3 |

| NaOᵗBu | -23.9 |

These studies also reveal the formation of intermediates during the reaction. For the base-catalyzed cleavage of a C2 substrate, an intermediate is formed prior to the cleavage event. researchgate.net The stability of this intermediate can vary depending on the base used, with calculations showing, for instance, that KOH can lead to a more stable intermediate compared to other bases like NaOH or LiOH. researchgate.net

Molecular Modeling of Compound Interactions with Catalytic Sites

Molecular modeling techniques, including molecular docking and molecular dynamics simulations, are employed to study the interaction of this compound with catalytic sites. These methods can predict the binding affinity, orientation, and conformational changes of the molecule within the active site of an enzyme or on the surface of a heterogeneous catalyst.

While specific molecular modeling studies focused solely on this compound are not extensively documented in publicly available literature, the principles of this approach are widely applied to similar lignin (B12514952) model compounds. For example, in enzymatic catalysis, docking studies can identify the key amino acid residues responsible for binding the substrate and facilitating the cleavage of the β-O-4 bond. This information is invaluable for enzyme engineering efforts aimed at improving catalytic efficiency.

In the context of heterogeneous catalysis, molecular modeling can elucidate the adsorption geometry of the molecule on the catalyst surface and identify the active sites responsible for the reaction. This understanding can guide the design of more effective and selective catalysts for lignin depolymerization.

Electronic Structure Analysis and Spectroscopic Property Prediction

Electronic structure analysis provides a detailed picture of the electron distribution within the this compound molecule. Methods like Natural Bond Orbital (NBO) analysis can be used to understand charge distribution, orbital interactions, and the nature of chemical bonds. This information is crucial for explaining the molecule's reactivity and spectroscopic properties.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict various spectroscopic properties of molecules. These predictions can then be compared with experimental spectra to validate the computational model and to aid in the interpretation of experimental data.

For this compound, theoretical calculations can predict:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies and intensities, a theoretical vibrational spectrum can be generated. This can help in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule.

UV-Vis Spectra: TD-DFT calculations can predict the electronic transitions of the molecule, providing information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This is useful for understanding the photophysical properties of the compound.

NMR Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These theoretical chemical shifts can be correlated with experimental NMR data to confirm the molecular structure.

While a detailed, publicly available computational study predicting the full spectroscopic profile of this compound is not readily found, the methodologies are well-established and have been applied to numerous similar aromatic compounds. These studies consistently show good agreement between theoretically predicted and experimentally measured spectra.

Biological Relevance and Mechanistic Insights in Vitro Focus

Role as a Model Compound in Biochemical Lignin (B12514952) Depolymerization Research

Lignin, the second most abundant terrestrial polymer, represents a significant renewable source for aromatic chemicals. acs.orgdigitellinc.com However, its complex and recalcitrant three-dimensional structure makes its depolymerization a major challenge. digitellinc.comfrontiersin.org To overcome this, researchers utilize model compounds that represent the key linkages within the lignin polymer. 2-(3-Methoxyphenoxy)-1-phenylethanol and its structural analogues, such as 2-phenoxy-1-phenylethanol (B2873073), are pivotal in this research as they represent the β-O-4 (β-aryl ether) linkage. acs.orgnbinno.comresearchgate.net This bond is the most prevalent type of linkage in lignin, accounting for approximately 50% of all ether bonds. rsc.orgrsc.orgresearchgate.net

By studying the cleavage of the β-O-4 bond in these simpler model compounds, scientists can elucidate the mechanisms of lignin degradation and develop effective catalytic strategies—both chemical and biological—for converting lignin into valuable platform chemicals. acs.orgnbinno.com These studies are fundamental to the development of biorefineries, which aim to utilize biomass instead of fossil fuels for producing chemicals and energy. rsc.org The use of model compounds allows for detailed investigation of reaction pathways, catalyst efficiency, and the formation of specific degradation products like guaiacol (B22219) and vanillin (B372448) under controlled conditions. nih.govacs.org

In Vitro Antioxidant Properties and Radical Scavenging Mechanisms of Related Structures

While specific antioxidant studies on this compound are not extensively documented, the antioxidant properties of its constituent chemical motifs—phenolic ethers and alcohols—are well-established in related phenolic compounds. nih.gov Phenolic compounds are known to be excellent antioxidants, primarily due to their ability to donate a hydrogen atom from a phenolic hydroxyl (-OH) group to quench free radicals. nih.govnih.gov

The antioxidant activity of phenolic structures is influenced by the number and position of hydroxyl and methoxy (B1213986) (-OCH3) groups on the aromatic ring. nih.gov Methoxy groups can enhance antioxidant activity by donating electrons. nih.gov The primary mechanisms by which phenolic compounds exert their antioxidant effects include:

Hydrogen Atom Transfer (HAT): A direct transfer of a hydrogen atom to a free radical.

Single-Electron Transfer followed by Proton Transfer (SET-PT): The compound first transfers an electron to the radical, followed by the transfer of a proton. nih.gov

In vitro assays like the DPPH (2, 2′-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Ion Reducing Antioxidant Power (FRAP) assay are commonly used to evaluate these properties. nih.govresearchgate.net Research on a wide range of phenolic acids has shown a strong correlation between their chemical structure and their antioxidant capacity, providing a framework for predicting the potential activity of related compounds. nih.govresearchgate.net

Table 1: Factors Influencing Antioxidant Activity of Related Phenolic Structures

| Structural Feature | Influence on Antioxidant Activity | Mechanism |

|---|---|---|

| Phenolic Hydroxyl (-OH) Group | Primary site for radical scavenging | Donates a hydrogen atom (HAT) or participates in electron/proton transfer (SET-PT) |

| Methoxy (-OCH₃) Group | Generally enhances antioxidant activity | Donates electrons, stabilizing the resulting phenoxyl radical |

| Carboxylic Acid Groups (-COOH) | Can influence activity based on its position and conjugation | Affects bond dissociation enthalpy and electron transfer potential |

| Number of -OH Groups | Increased number often leads to higher activity | Provides more sites for radical quenching |

This table is generated based on principles from studies on various phenolic acids and related compounds. nih.gov

Enzyme-Mediated Transformations and Biocatalytic Potential

The biocatalytic cleavage of the β-O-4 linkage found in this compound and similar model compounds is a key area of research for lignin valorization. rsc.org Certain bacteria, such as Sphingobium sp. SYK-6, have evolved enzymatic pathways to break down lignin-derived aromatic compounds. rsc.orgrsc.orgresearchgate.net These pathways offer a green, highly specific alternative to harsh thermochemical conversion methods. polympart.com

The enzymatic degradation of β-O-4 model compounds involves a multi-step cascade reaction catalyzed by a series of enzymes. rsc.orgresearchgate.net A well-studied example is the 'Lig' enzyme system from Sphingobium, which includes:

Cα-dehydrogenase (LigD, LigL): This NAD+-dependent enzyme oxidizes the α-hydroxyl group of the model compound. rsc.orgrsc.org

β-etherase (LigE, LigF): A glutathione-dependent enzyme that cleaves the β-O-4 ether bond, releasing a phenolic monomer like guaiacol. rsc.orgrsc.org

Glutathione (B108866) Lyase (LigG): This enzyme is involved in the final step of the pathway, processing the glutathione-conjugated intermediate. rsc.orgrsc.org

Through such enzymatic cascades, lignin model compounds can be fully converted into valuable aromatic chemicals. rsc.org This demonstrates the significant biocatalytic potential for transforming raw lignin into high-value products in future biorefineries. polympart.comnih.gov

Table 2: Enzymatic Cascade for β-O-4 Linkage Cleavage in Lignin Model Compounds

| Enzyme | Co-substrate/Cofactor | Function in Pathway | Product Released |

|---|---|---|---|

| Cα-dehydrogenase (e.g., LigD) | NAD+ | Oxidation of the Cα-hydroxyl group | Oxidized intermediate |

| β-etherase (e.g., LigF) | Glutathione (GSH) | Cleavage of the β-O-4 ether bond | Phenolic monomer (e.g., guaiacol) |

| Glutathione Lyase (e.g., LigG) | Glutathione (GSH) | Cleavage of a thioether bond in the intermediate | Final breakdown products |

This table is based on the well-characterized Lig enzyme system from Sphingobium sp. SYK-6. rsc.orgrsc.orgresearchgate.net

Molecular-Level Interactions in Biological Systems for Biorefining

Understanding the molecular-level interactions between lignin model compounds and enzymes is crucial for optimizing biorefining processes. The enzymatic cleavage of the β-O-4 bond is a highly specific process that relies on precise interactions within the enzyme's active site.

The process begins with the binding of the model compound, such as a derivative of this compound, to the Cα-dehydrogenase. The enzyme facilitates the transfer of a hydride ion from the compound's α-carbon to the NAD+ cofactor, resulting in an oxidized ketone intermediate and NADH. rsc.org

This ketone is then attacked by a glutathione-dependent β-etherase. This step involves the nucleophilic attack of glutathione on the β-carbon, leading to the cleavage of the critical β-O-4 ether linkage. rsc.orgrsc.org This reaction releases the aromatic ring that was linked via the ether bond (e.g., guaiacol). The remainder of the molecule is now attached to glutathione. Subsequent enzymatic steps, like the one catalyzed by LigG, complete the degradation. This cascade showcases a sophisticated biological system for deconstructing a highly stable chemical bond, offering a blueprint for designing efficient and selective biorefining technologies. rsc.orgresearchgate.net

The Role of this compound in Green Chemistry and Biomass Valorization

The compound this compound serves as a significant model in the study of lignin valorization, a critical area within sustainable chemistry. As a representation of the β-O-4 (beta-O-4) aryl ether linkage, which is the most abundant type of bond in the complex lignin biopolymer, understanding its chemical behavior is paramount to unlocking the potential of biomass as a renewable feedstock. nbinno.comresearchgate.netwur.nl While much of the existing research focuses on its isomers, particularly the guaiacyl (2-methoxy) analogue which is more prevalent in natural lignin, the principles derived from studying these related structures are foundational to understanding the potential of this compound in advancing biorefinery technologies. nih.govrsc.org

Applications in Sustainable Chemistry and Biomass Conversion

The conversion of lignocellulosic biomass, a vast and renewable resource, into valuable chemicals and fuels is a cornerstone of building a sustainable, circular economy. Lignin (B12514952), a major component of this biomass, is the most abundant natural source of aromatic compounds on Earth. nih.gov However, its complex and recalcitrant structure makes it difficult to break down. nbinno.comnih.gov Research into model compounds like 2-(3-Methoxyphenoxy)-1-phenylethanol is essential for developing efficient depolymerization strategies. researchgate.net

The primary goal of lignin valorization is the selective cleavage of its ether linkages to produce smaller, more useful aromatic compounds. acs.orgrsc.org The catalytic breakdown of β-O-4 model compounds, such as this compound, demonstrates the potential to generate a range of valuable chemical intermediates.

Detailed research on the closely related compound 2-(2-methoxyphenoxy)-1-phenylethanol (B2819614) shows that catalytic hydrogenolysis can break the β-O-4 ether bond to yield monomeric phenols. researchgate.net Key products often include phenylethanol, guaiacol (B22219), and their derivatives like ethylbenzene (B125841) and phenol (B47542). nbinno.comresearchgate.net These molecules are important platform chemicals, serving as precursors for polymers, resins, pharmaceuticals, and flavorings. For instance, 2-phenylethanol (B73330) is a valuable fragrance compound with a rose-like scent, widely used in cosmetics and perfumes. academicjournals.org

The selective cleavage of the C-O bond is the desired pathway, and different catalytic systems and reaction conditions can steer the product distribution. researchgate.net For example, lower hydrogen pressures may favor hydrogenolysis to produce phenols, while higher pressures can lead to further hydrogenation of the aromatic rings. researchgate.net This tunability is key to producing specific, high-value chemical intermediates from lignin-derived sources.

Studies on this compound and its analogues provide fundamental insights into the mechanisms of lignin depolymerization. nih.govkyoto-u.ac.jp This knowledge is critical for:

Designing efficient pretreatment processes: Understanding how linkages like β-O-4 break under different conditions helps in designing "lignin-first" approaches that depolymerize lignin while preserving the cellulose (B213188) and hemicellulose fractions for other uses. nih.gov

Optimizing reaction pathways: By analyzing the products from model compound degradation, researchers can map out reaction networks and identify conditions that maximize the yield of desired monomers and minimize the formation of undesirable condensed products. acs.orgresearchgate.net

The ultimate goal is to move from model compounds to processing real lignocellulosic biomass, turning a waste stream into a valuable resource for producing renewable chemicals and fuels. nih.gov

The development of effective and selective catalysts is the key to unlocking lignin's potential. researchgate.netamazonaws.com Lignin model compounds like this compound are indispensable tools for designing, testing, and optimizing catalysts for lignin upgrading. researchgate.netresearchgate.net They allow for precise analysis of catalyst performance under controlled conditions, which is difficult to achieve with complex lignin polymers. wur.nl

A wide range of heterogeneous catalysts have been tested for cleaving the β-O-4 bond, including those based on noble metals (e.g., Palladium, Ruthenium) and more abundant transition metals (e.g., Nickel). acs.orgresearchgate.net Nickel-based catalysts, in particular, have shown significant promise due to their high activity and lower cost.

For example, studies on the isomer 2-(2-methoxyphenoxy)-1-phenylethanol using a Ni/CaO-H-ZSM-5 catalyst demonstrated 100% conversion under relatively mild conditions (140 °C, 1 MPa H₂), selectively cleaving the C-O ether bond. researchgate.net The product distribution could be controlled by adjusting reaction time and pressure. researchgate.netresearchgate.net

Table 1: Product Distribution from Catalytic Conversion of 2-(2-methoxyphenoxy)-1-phenylethanol over Ni/CaO-H-ZSM-5(60) at 140°C

| Reaction Time (min) | Conversion (%) | Selectivity to 1-phenylethanol (B42297) (%) | Selectivity to Guaiacol (%) | Selectivity to Ethylbenzene (%) | Other Products (%) |

|---|---|---|---|---|---|

| 30 | 92 | 35.2 | 48.1 | 12.5 | 4.2 |

| 60 | 100 | 30.9 | 47.2 | 20.3 | 1.6 |

Data sourced from a study on the catalytic cleavage of lignin model compounds, illustrating typical product evolution over time. researchgate.net

Photocatalytic methods are also being explored. A system using a Ni/TiO₂ photocatalyst was shown to effectively promote the cleavage of the β-O-4 bond at room temperature under UV irradiation. mdpi.combohrium.com Such research demonstrates how model compounds are used to pioneer novel catalytic strategies that could lead to more energy-efficient and sustainable lignin conversion technologies. By studying how different catalysts and conditions affect the cleavage of the β-O-4 bond in molecules like this compound, scientists can develop robust and selective catalysts for the large-scale upgrading of lignin. rsc.orgmdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Highly Selective Cleavage of 2-(3-Methoxyphenoxy)-1-phenylethanol

The selective cleavage of the β-O-4 ether linkage in this compound, a representative bond in lignin (B12514952), is a critical step in the valorization of lignocellulosic biomass. Future research is intensely focused on the design and implementation of novel catalytic systems that can achieve this transformation with high efficiency and selectivity under mild conditions.

Recent advancements have demonstrated the potential of various catalytic approaches. For instance, photocatalytic systems have emerged as a promising strategy. A dual-optimized catalytic system, coupling the selective oxidation of 2-phenoxy-1-phenylethanol (B2873073) with hydrogen production, has been reported. rsc.org In this system, the addition of Ni-NiO to a Cd-MOF/S catalyst significantly enhanced the yield of the ketone product, 2-phenoxy-1-phenylethanone, while simultaneously producing hydrogen. rsc.org The primary oxidizing species in this process was identified as the hole (h+), highlighting the potential of photochemistry in driving selective lignin model compound transformations. rsc.org

Homogeneous catalysts, such as ruthenium complexes, have also been investigated for the cleavage of 2-phenoxy-1-phenylethanol. researchgate.net These transition-metal catalysts offer a high degree of tunability in their electronic and steric properties, allowing for the rational design of catalysts with improved activity and selectivity.

Furthermore, heterogeneous catalysts are being explored to facilitate easier separation and recycling. Copper-oxide-loaded carbon nanotubes (CuO/CNT) have been developed for the oxidative depolymerization of lignin under microwave heating. researchgate.net These catalysts promote the activation of hydrogen peroxide and air, generating reactive oxygen species that can effectively cleave the bonds within lignin and its model compounds. researchgate.net

The table below summarizes the performance of different catalytic systems for the conversion of lignin model compounds.

| Catalyst System | Lignin Model Compound | Key Products | Conversion/Yield | Reference |

| Cd-MOF/S/Ni-NiO | 2-phenoxy-1-phenylethanol | Phenol (B47542), Acetophenone (B1666503), 2-phenoxy-1-phenylethanone | 62% yield of 2-phenoxy-1-phenylethanone | rsc.org |

| Ru complex | 2-phenoxy-1-phenylethanol | Not specified | Not specified | researchgate.net |

| Ni/CaO-H-ZSM-5(60) | 2-(2-methoxyphenoxy)-1-phenylethanol (B2819614) | Not specified | Not specified | researchgate.net |

Integration with Advanced Biorefinery Concepts for Integrated Production

The valorization of this compound and other lignin-derived compounds is most impactful when integrated into advanced biorefinery concepts. ncsu.edu These integrated facilities aim to convert biomass into a spectrum of value-added products, including biofuels, biochemicals, and biomaterials, thereby maximizing resource utilization and economic viability. researchgate.net

Future biorefineries are envisioned as zero-waste, carbon-neutral, or even carbon-negative systems. horizon-europe.gouv.fr This involves the conversion of all biomass components, including lignin, into valuable products. The integration of processes for the conversion of this compound into these biorefineries is a key research focus. This includes the development of smart concepts for energy-driven biorefineries that co-produce advanced biofuels and bio-based chemicals. horizon-europe.gouv.frbiofueljournal.com

The concept of a "sustainable and circular bioeconomy" is central to these advanced biorefinery models. biofueljournal.com This approach emphasizes the synergy between different conversion technologies, such as thermochemical, biochemical, and biological processes, to ensure complete biomass valorization. biofueljournal.com For example, the products from the catalytic cleavage of this compound could serve as platform chemicals for the synthesis of polymers, resins, or other high-value materials.

In-Situ Spectroscopic and Computational Techniques for Real-Time Mechanistic Monitoring

A deeper understanding of the reaction mechanisms involved in the cleavage of this compound is crucial for the rational design of more efficient catalysts and processes. In-situ spectroscopic and computational techniques are powerful tools for achieving this real-time mechanistic monitoring. researchgate.net

In-situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, allow for the observation of reactants, intermediates, and products directly within the reaction mixture as the transformation occurs. researchgate.netmdpi.com This provides invaluable information about reaction pathways, kinetics, and the influence of reaction conditions. For example, in-situ NMR has been used to monitor the reactions of formalin, providing insights into the formation of various intermediates and products in solution. mdpi.com Similar approaches can be applied to study the catalytic cleavage of this compound, enabling the identification of key intermediates and the elucidation of the reaction mechanism.

Computational techniques, particularly Density Functional Theory (DFT) calculations, complement experimental studies by providing detailed information about the electronic structure and energetics of the reacting species. mdpi.com DFT can be used to model reaction pathways, calculate activation barriers, and predict the stability of intermediates and transition states. This computational insight can guide the design of new catalysts with enhanced activity and selectivity for the cleavage of the β-O-4 linkage in this compound.

The following table highlights various in-situ and computational techniques and their potential applications in studying the reactions of this compound.

| Technique | Application | Potential Insights |

| In-situ NMR | Real-time monitoring of reaction mixtures | Identification of intermediates, reaction kinetics, product distribution |

| In-situ IR/Raman | Probing molecular vibrations during reaction | Changes in functional groups, catalyst-substrate interactions |

| DFT Calculations | Modeling of reaction pathways | Energetics of reaction steps, transition state structures, catalyst design |

Exploration of Comprehensive Structure-Reactivity Relationships for Lignin Models

The reactivity of the β-O-4 bond in lignin model compounds like this compound is significantly influenced by their chemical structure. A comprehensive understanding of these structure-reactivity relationships is essential for developing effective lignin depolymerization strategies.

Key structural features that impact reactivity include the stereochemistry of the β-O-4 linkage (i.e., erythro and threo isomers) and the nature of the substituents on the aromatic rings. It has been suggested that the γ-hydroxymethyl group plays a more significant role in the cleavage of the β-O-4 bond in the erythro isomer compared to the threo isomer during alkaline pulping processes. researchgate.net The rate of cleavage of the β-O-4 bonds in non-phenolic lignin model compounds has been shown to follow the order: erythro C6-C3 type > C6-C2 type > threo C6-C3 type. researchgate.net

Future research will focus on systematically varying the substituents on the aromatic rings of this compound and related model compounds to quantify their electronic and steric effects on the cleavage of the β-O-4 bond. This will involve the synthesis of a library of model compounds with different functional groups and the detailed kinetic analysis of their catalytic cleavage. The data obtained from these studies will be invaluable for developing predictive models of lignin reactivity and for designing more efficient and selective delignification processes.

Q & A

Basic Questions

Q. What spectroscopic methods are employed to characterize 2-(3-Methoxyphenoxy)-1-phenylethanol and its derivatives?

- Answer: Structural characterization typically involves IR spectroscopy (to identify functional groups like -OH and aromatic C-O-C), 1H/13C NMR (to resolve stereochemistry and substituent positions), and HRMS (for molecular mass and fragmentation patterns). For example, triazole-functionalized phenylethanol derivatives were confirmed using IR (ATR), NMR (1H/13C), and HRMS, with data corroborating synthetic pathways .

Q. How is this compound applied as a lignin model compound in photocatalytic studies?

- Answer: It serves as a methoxy-substituted lignin model to study β-O-4 bond cleavage. Under aqueous conditions with a ZIS-3 photocatalyst and visible light, it achieves >90% selectivity for aromatic monomers (e.g., acetophenone and guaiacol) within 3 hours. Reaction monitoring uses GC/HPLC to quantify conversion and product distribution .

Advanced Questions

Q. What methodologies enable the analysis of stereochemical interactions in this compound derivatives?

- Answer: Enantioselective interactions are probed via 1H NMR with chiral auxiliaries (e.g., modified quinine derivatives). Diastereomeric complexes formed between the compound and chiral selectors reveal conformational changes, enabling stereochemical assignment. This approach was validated for dinitrobenzamido-phenylethanol analogs .

Q. How can computational modeling (e.g., DFT) elucidate reaction mechanisms for catalytic transformations of this compound?

- Answer: Density Functional Theory (DFT) predicts reaction pathways, such as carbenium ion intermediates in alcohol dehydration. For example, rhenium-catalyzed dehydration of 1-phenylethanol to styrene involves proton transfers and carbenium stabilization, insights applicable to methoxyphenoxy analogs .

Q. What kinetic models describe the catalytic hydrogenolysis of this compound in biomass conversion?

- Answer: First-order kinetics are observed in photocatalytic systems, with rate constants derived from time-dependent product analysis (e.g., via 1H NMR). For ZIS-3-catalyzed reactions, incubation periods and water-mediated proton transfer are critical for high selectivity .

Q. How are heterocyclic moieties (e.g., triazoles) introduced into this compound derivatives?

- Answer: Click chemistry (azide-alkyne cycloaddition) enables functionalization. For example, 2-azido-phenylethanol intermediates react with alkynes to form triazole derivatives, characterized by HRMS and IR. This method preserves stereochemical integrity and enhances bioactivity .

Methodological Notes

- Stereochemical Analysis: Combine NMR with chiral derivatizing agents to resolve enantiomers.

- Catalytic Optimization: Screen transition-metal catalysts (e.g., Re, Rh) under varying pH and solvent conditions to enhance selectivity.

- Computational Validation: Pair DFT with experimental kinetics to refine mechanistic models for complex transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.